molecular formula C20H22ClFN2O4S B11334181 N-(3-chloro-4-methoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11334181
M. Wt: 440.9 g/mol
InChI Key: MURKRMNXLQIDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and aromatic rings with chloro, methoxy, and fluoro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursorsKey reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to bind selectively to its targets, influencing pathways involved in disease processes or biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with various substituents, such as:

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-19-7-6-16(12-17(19)21)23-20(25)14-8-10-24(11-9-14)29(26,27)13-15-4-2-3-5-18(15)22/h2-7,12,14H,8-11,13H2,1H3,(H,23,25)

InChI Key

MURKRMNXLQIDHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.